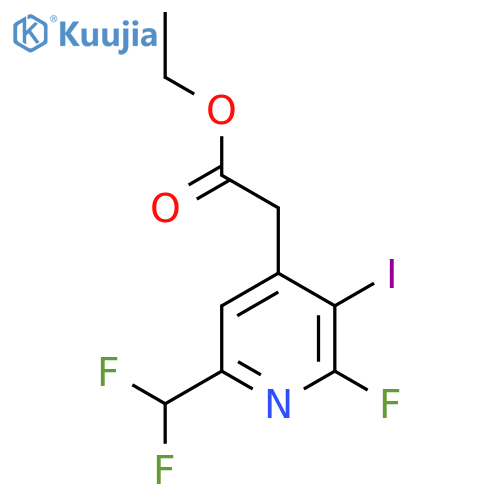

Cas no 1805439-39-7 (Ethyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-acetate)

Ethyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-acetate

-

- インチ: 1S/C10H9F3INO2/c1-2-17-7(16)4-5-3-6(9(11)12)15-10(13)8(5)14/h3,9H,2,4H2,1H3

- InChIKey: XTCFWCVOFWFXFQ-UHFFFAOYSA-N

- SMILES: IC1=C(N=C(C(F)F)C=C1CC(=O)OCC)F

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 6

- 重原子数量: 17

- 回転可能化学結合数: 5

- 複雑さ: 268

- XLogP3: 2.7

- トポロジー分子極性表面積: 39.2

Ethyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-acetate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029036174-250mg |

Ethyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-acetate |

1805439-39-7 | 95% | 250mg |

$1,029.00 | 2022-04-01 | |

| Alichem | A029036174-1g |

Ethyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-acetate |

1805439-39-7 | 95% | 1g |

$3,126.60 | 2022-04-01 | |

| Alichem | A029036174-500mg |

Ethyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-acetate |

1805439-39-7 | 95% | 500mg |

$1,752.40 | 2022-04-01 |

Ethyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-acetate 関連文献

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332

-

Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476

-

Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

Ethyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-acetateに関する追加情報

Ethyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-acetate (CAS No. 1805439-39-7): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-acetate, identified by the CAS number 1805439-39-7, is a sophisticated organic compound that has garnered significant attention in the pharmaceutical and chemical research communities. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting complex therapeutic pathways. Its unique structural features, including the presence of both fluoro and iodopyridine moieties, make it a versatile building block for medicinal chemists seeking to develop novel pharmacophores.

The difluoromethyl group is a particularly intriguing feature of this compound. In medicinal chemistry, fluorine atoms are frequently incorporated into drug molecules due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The introduction of two fluorine atoms at the C-6 position of the pyridine ring in Ethyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-acetate enhances its potential as a scaffold for drug development. Recent studies have demonstrated that compounds containing difluoromethyl groups often exhibit improved pharmacokinetic properties, making them attractive candidates for further optimization.

The pyridine core of Ethyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-acetate is another critical component that contributes to its utility in pharmaceutical synthesis. Pyridines are ubiquitous in bioactive molecules, often serving as key pharmacophoric elements that interact with biological targets. The presence of both a fluoro substituent at the C-2 position and an iodopyridine moiety at the C-3 position provides multiple sites for functionalization, allowing for the creation of diverse derivatives with tailored biological activities.

In recent years, there has been a surge in research focused on developing new methods for incorporating fluorinated pyridines into drug candidates. Ethyl 6-(difluoromethyl)-2-< strong> strong >fluoro strong >3 strong >< em>< em>< em>< em>< em>< em>< em> em> em> em> em> em> em> em >iodopyridine strong >4-acetate has emerged as a valuable starting material for such endeavors. For instance, researchers have utilized this compound in cross-coupling reactions to generate novel heterocyclic structures. These reactions often involve the transformation of the iodine atom into more reactive intermediates, which can then be coupled with various aryl or vinyl groups to produce complex molecular architectures.

The acetate ester group at the C-4 position of Ethyl 6-(< strong >difluoromethyl) -2-fluoro strong >3 strong >< strong >iodopyridine strong >4-acetate also plays a significant role in its synthetic utility. Ester functionalities are commonly employed in pharmaceutical chemistry due to their ease of manipulation and their ability to influence solubility and metabolic profiles. The acetate group can be readily hydrolyzed or converted into other functional derivatives, providing chemists with flexibility in designing synthetic routes.

The growing interest in fluorinated pyridines is not without precedent. Over the past decade, numerous patents and scientific publications have highlighted the importance of these motifs in drug discovery. For example, fluoro-pyridines have been incorporated into kinase inhibitors, antiviral agents, and anti-inflammatory drugs. Ethyl 6-(< strong >difluoromethyl) -2-fluoro strong >3 strong >< strong >iodopyridine strong >

1805439-39-7 (Ethyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-acetate) Related Products

- 2877687-83-5(N,N-dimethyl-6-3-(thiomorpholine-4-carbonyl)pyrrolidin-1-ylpyrimidin-4-amine)

- 113736-77-9(2-amino-5-octylbenzoic acid)

- 1806048-88-3(Methyl 4-methyl-6-nitro-3-(trifluoromethoxy)pyridine-2-acetate)

- 1019500-25-4((butan-2-yl)(3,4-difluorophenyl)methylamine)

- 1804354-16-2(Ethyl 4-(aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-3-acetate)

- 2171709-59-2(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamidopent-4-enoic acid)

- 1804475-92-0(Methyl 4-fluoro-3-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate)

- 1896104-80-5(2-Piperidinone, 3-hydroxy-1-(1-methylpropyl)-)

- 1172368-04-5(2-(4-chloro-5-methylpyrazol-1-yl)acetamide)

- 1361679-02-8(2',3'-Dichloro-2-fluoro-biphenyl-4-carbonitrile)